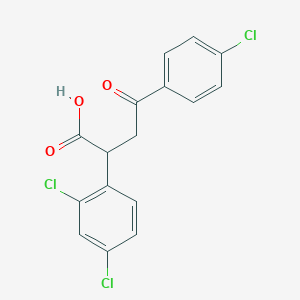4-(4-Chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid
CAS No.: 344280-65-5
Cat. No.: VC5091934
Molecular Formula: C16H11Cl3O3
Molecular Weight: 357.61
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 344280-65-5 |
|---|---|
| Molecular Formula | C16H11Cl3O3 |
| Molecular Weight | 357.61 |
| IUPAC Name | 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C16H11Cl3O3/c17-10-3-1-9(2-4-10)15(20)8-13(16(21)22)12-6-5-11(18)7-14(12)19/h1-7,13H,8H2,(H,21,22) |
| Standard InChI Key | GDGRFVFYMJTMAH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C(=O)CC(C2=C(C=C(C=C2)Cl)Cl)C(=O)O)Cl |
Introduction
Structural Characterization and Chemical Identity
The molecular formula of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid is C₁₆H₁₀Cl₃O₃, derived from its two aromatic chlorophenyl groups and a β-ketobutanoic acid backbone. Key structural features include:
-
A central 4-oxobutanoic acid moiety.
-
Substituents at positions 2 and 4: a 2,4-dichlorophenyl group and a 4-chlorophenyl group, respectively.
Table 1: Physicochemical Properties
The infrared (IR) spectrum of structurally related compounds shows characteristic peaks for ketone C=O (1670–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) groups . Nuclear magnetic resonance (NMR) data for analogous systems reveal aromatic proton signals between δ 7.2–8.1 ppm and methylene/methine protons near δ 3.0–4.0 ppm .
Synthetic Methodologies
The synthesis of 4-(4-chlorophenyl)-2-(2,4-dichlorophenyl)-4-oxobutanoic acid involves multi-step condensation and cyclization reactions.
Key Reaction Pathways
-
Friedel-Crafts Acylation: A 4-chlorophenylacetyl chloride intermediate reacts with 2,4-dichlorobenzene in the presence of Lewis acids (e.g., AlCl₃) to form the β-keto ester precursor .
-
Hydrolysis: The ester group is hydrolyzed under acidic or basic conditions to yield the free carboxylic acid .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | AlCl₃, dry benzene, reflux, 10 hrs | 65% | |
| 2 | NaOH (aq), ethanol, 24 hrs | 85% |
Side reactions, such as the formation of dihydropyridazinones, are observed when hydrazine derivatives are used . Modifications using phosphorus pentasulfide or thiophene-based nucleophiles enable the synthesis of sulfur-containing analogs .
| Compound | Rat Liver KYN 3-OHase IC₅₀ (μM) | Rat Brain KYN 3-OHase IC₅₀ (μM) |
|---|---|---|
| 4-(3,4-DiCl-Ph)-4-oxo-butan | 1.4 ± 0.3 | 0.30 ± 0.06 |
| 4-Ph-4-oxo-butenoic acid | 3.95 ± 0.2 | 0.95 ± 0.1 |
Stability and Degradation
The compound’s stability is influenced by:
-
pH: Rapid hydrolysis occurs under strongly acidic (pH < 2) or basic (pH > 10) conditions, yielding 4-chlorobenzoic acid and dichlorophenylacetone fragments .
-
Light: Photooxidation of the ketone group may generate peroxides, necessitating storage in amber containers .
Comparative Analysis with Structural Analogs
Table 4: Structure-Activity Relationships (SAR)
| Substituent Position | Modification | Effect on KYN 3-OHase IC₅₀ |
|---|---|---|
| 4-Ph | -Cl → -OCH₃ | 7 μM (reduced activity) |
| 2-Ph | -H → -CH₂Ph | 0.18 μM (enhanced activity) |
Methylation of the carboxylic acid group abolishes activity, underscoring the necessity of the free -COOH moiety for enzyme binding .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume